DNA Gyrase-IN-4
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Overview
Description
DNA Gyrase-IN-4 is a synthetic compound known for its inhibitory effects on DNA gyrase, an essential bacterial enzyme. DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, which is crucial for DNA replication and transcription in bacteria . By inhibiting DNA gyrase, this compound can effectively halt bacterial growth, making it a potential candidate for antibacterial drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DNA Gyrase-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route often starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity . Common reagents used in the synthesis include various amines, carboxylic acids, and coupling agents.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
DNA Gyrase-IN-4 undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of an alcohol group in this compound can yield a ketone or aldehyde, while reduction of a nitro group can produce an amine .
Scientific Research Applications
DNA Gyrase-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Mechanism of Action
DNA Gyrase-IN-4 exerts its effects by binding to the DNA gyrase enzyme and inhibiting its activityThis inhibition disrupts DNA replication and transcription, ultimately leading to bacterial cell death . The molecular targets of this compound include the GyrA and GyrB subunits of DNA gyrase, which are responsible for DNA cleavage and ATP hydrolysis, respectively .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to DNA Gyrase-IN-4 in terms of their inhibitory effects on DNA gyrase. These include:
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against DNA gyrase. Unlike quinolones and coumarins, this compound may exhibit a different binding mode or interact with distinct regions of the enzyme, offering potential advantages in overcoming bacterial resistance mechanisms .
Properties
Molecular Formula |
C22H15Cl2NO4S |
---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
[(4-chlorophenyl)-(4,5-dimethyl-1,3-thiazol-2-yl)methyl] 6-chloro-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C22H15Cl2NO4S/c1-11-12(2)30-20(25-11)19(13-3-5-15(23)6-4-13)29-22(27)17-10-14-9-16(24)7-8-18(14)28-21(17)26/h3-10,19H,1-2H3 |
InChI Key |
YMHLFZHIJKICAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C(C2=CC=C(C=C2)Cl)OC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.